

application of propyl formate as a flavoring agent in food science

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Compound of Interest

Compound Name: *Propyl formate*

Cat. No.: *B089675*

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Propyl Formate: Application as a Flavoring Agent in Food Science

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl formate (FEMA number 2943) is a flavoring substance valued in the food industry for its characteristic sweet, fruity, and ethereal aroma, often described as reminiscent of rum or plum.^[1] As a volatile ester, it contributes to the overall flavor profile of a variety of food and beverage products. **Propyl formate** is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is approved for use as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA).^{[2][3]} This document provides detailed application notes, quantitative data on its use, and experimental protocols for its analysis and sensory evaluation in food matrices.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **propyl formate** is essential for its effective application in food formulations.

Property	Value	Reference
Chemical Name	Propyl formate	[1]
Synonyms	n-Propyl formate, Propyl methanoate	[1]
CAS Number	110-74-7	[1] [4]
Molecular Formula	C ₄ H ₈ O ₂	[1]
Molecular Weight	88.11 g/mol	[3] [4]
Appearance	Colorless liquid	[1]
Odor	Pleasant, fruity, rum-like	[1] [4]
Boiling Point	81-82 °C	[4]
Melting Point	-93 °C	[4]
Flash Point	-3 °C (27 °F)	[4]
Density	0.901 g/mL at 20 °C	[4]
Solubility	Soluble in 45 parts water; miscible with alcohol and ether	[4]

Applications in Food Products

Propyl formate is utilized to impart or enhance fruity and sweet notes in a wide range of food and beverage categories. Its volatility makes it particularly suitable for applications where aroma is a key driver of consumer acceptance.

Quantitative Usage Levels

The following table summarizes the average maximum use levels for **propyl formate** in various food categories as determined by FEMA. It is important to note that these levels are for guidance, and optimal concentrations should be determined through sensory testing for specific product formulations.

Food Category	Average Maximum Use Level (ppm)
Baked Goods	85.0
Non-alcoholic Beverages	20.0
Frozen Dairy	57.0
Fruit Ices	57.0
Hard Candy	110.0
Soft Candy	45.0
Gelatins and Puddings	30.0
Chewing Gum	270.0

Data sourced from The Good Scents Company, referencing FEMA GRAS publication number 3.[5]

Experimental Protocols

Protocol 1: Quantitative Analysis of Propyl Formate in a Beverage Matrix using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a method for the quantification of **propyl formate** in a clear beverage, such as a fruit juice or soda.

1. Principle

Headspace gas chromatography-mass spectrometry is a highly sensitive technique for the analysis of volatile organic compounds in liquid and solid samples. The beverage sample is equilibrated at a controlled temperature, allowing the volatile **propyl formate** to partition into the headspace of the vial. A sample of the headspace gas is then injected into the gas chromatograph for separation and subsequent detection and quantification by the mass spectrometer.

2. Materials and Reagents

- **Propyl formate** (analytical standard, ≥99% purity)
- Internal Standard (e.g., Ethyl Butyrate, analytical standard, ≥99% purity)
- Sodium chloride (NaCl), analytical grade
- Deionized water
- 20 mL headspace vials with PTFE/silicone septa and crimp caps
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler

3. Preparation of Standards and Samples

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **propyl formate** into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., methanol).
- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of ethyl butyrate into a 100 mL volumetric flask and dilute to volume with the same solvent.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the **propyl formate** stock solution into deionized water in 20 mL headspace vials. A typical concentration range would be 0.1 to 50 µg/mL. Add a fixed amount of the internal standard to each calibration standard.
- Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength and promote the partitioning of **propyl formate** into the headspace. Add the same fixed amount of the internal standard as used in the calibration standards.

4. HS-GC-MS Parameters

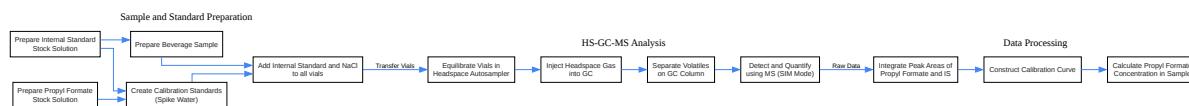
- Headspace Autosampler:
 - Vial Equilibration Temperature: 60°C
 - Vial Equilibration Time: 15 min

- Loop Temperature: 70°C
- Transfer Line Temperature: 80°C
- Injection Volume: 1 mL
- Gas Chromatograph:
 - Injection Port Temperature: 200°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 min
 - Ramp: 10°C/min to 150°C
 - Ramp: 20°C/min to 250°C, hold for 2 min
- Mass Spectrometer:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - **Propyl Formate** ions: m/z 45, 60, 88
 - Ethyl Butyrate (IS) ions: m/z 43, 71, 88, 116

5. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of **propyl formate** to the peak area of the internal standard against the concentration of **propyl formate** in the calibration standards. Determine the concentration of **propyl formate** in the beverage samples by using the regression equation from the calibration curve.

Workflow for HS-GC-MS Analysis of **Propyl Formate**



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HS-GC-MS Analysis Workflow

Protocol 2: Sensory Evaluation of Propyl Formate in a Model Beverage using the Triangle Test

This protocol is designed to determine if a sensory difference exists between a control beverage and a beverage containing a specific concentration of **propyl formate**.

1. Principle

The triangle test is a discriminative sensory method used to determine if an overall difference is perceptible between two samples.^{[6][7]} Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample.^{[6][7]}

2. Materials

- Model beverage (e.g., sweetened carbonated water, clear fruit juice)

- **Propyl formate**
- Identical tasting cups, coded with random three-digit numbers
- Palate cleansers (e.g., unsalted crackers, room temperature water)
- Sensory evaluation booths or a quiet, odor-free environment
- Ballot sheets for recording responses

3. Panelist Selection and Training

- Select 20-30 panelists who are regular consumers of the beverage type being tested.
- Brief panelists on the procedure of the triangle test without revealing the nature of the difference being tested.

4. Sample Preparation

- Prepare a batch of the control beverage (Sample A).
- Prepare a second batch of the beverage with the desired concentration of **propyl formate** (Sample B). The concentration should be based on typical usage levels (e.g., 10 ppm).
- For each panelist, prepare a set of three samples. Two samples will be from one batch (e.g., A, A) and one from the other (e.g., B).
- The order of presentation of the three samples should be randomized and balanced across all panelists to account for order effects. The six possible combinations are: AAB, ABA, BAA, BBA, BAB, ABB.[6][7]

5. Sensory Evaluation Procedure

- Each panelist is presented with their set of three coded samples.
- Instruct panelists to taste the samples from left to right.

- Panelists should cleanse their palate with water and/or an unsalted cracker between samples.
- After tasting all three samples, panelists are asked to identify the sample they believe is different from the other two and circle the corresponding code on their ballot.
- Even if a panelist cannot detect a difference, they must make a choice.

6. Data Analysis

- Tally the number of correct and incorrect responses.
- The minimum number of correct judgments required to establish a statistically significant difference depends on the number of panelists. This can be determined using a statistical table for the triangle test (based on the binomial distribution or chi-square test). For example, with 30 panelists, at a 5% significance level ($p < 0.05$), at least 15 correct judgments are typically required to conclude that a perceptible difference exists.

Logical Flow of a Triangle Test

Test Setup

Prepare Control (A) and Test (B) Samples

Randomize Presentation Order (e.g., AAB, ABA, etc.)

Code Samples with 3-digit numbers

Serve Samples

Sensory Panel Execution

Present 3 Coded Samples to Panelist

Panelist Tastes Samples Left to Right

Panelist Identifies the 'Odd' Sample

Record Response

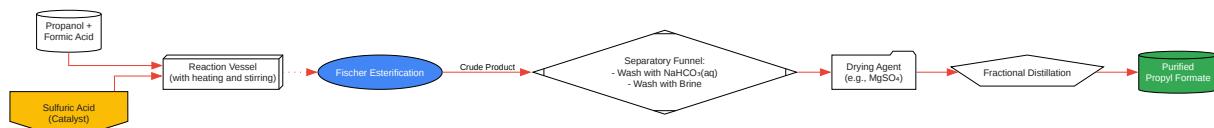
Collect Ballots

Data Analysis

Tally Correct and Incorrect Responses

Compare to Statistical Table (Chi-Square or Binomial)

Determine if a Significant Difference Exists ($p < 0.05$)



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